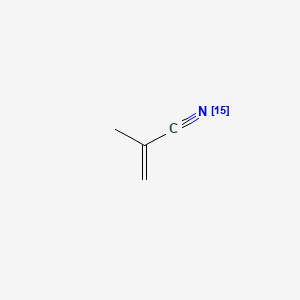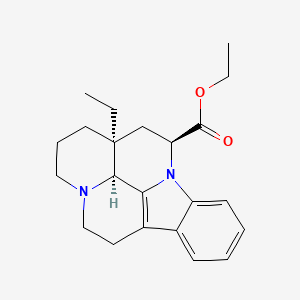
Vanilline-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vanillin-13C,d3 is a labeled derivative of vanillin, where the carbon-13 isotope and deuterium atoms replace the natural carbon and hydrogen atoms, respectively. The labeled version, Vanillin-13C,d3, is primarily used in scientific research for tracing and quantification purposes due to its stable isotopic properties .
Applications De Recherche Scientifique
Vanillin-13C,d3 is extensively used in scientific research due to its stable isotopic labeling, which allows for precise tracing and quantification in various studies. Some of its applications include:
Metabolic Studies: Used to trace metabolic pathways and study the pharmacokinetics of vanillin and its derivatives.
Food Authentication: Employed in the authentication of natural vanilla products by distinguishing between natural and synthetic vanillin.
Environmental Studies: Utilized in the analysis of environmental samples to study the degradation and transformation of vanillin in different ecosystems.
Pharmaceutical Research: Used in drug development to study the metabolic fate and bioavailability of vanillin-based drugs.
Mécanisme D'action
Target of Action
Vanillin-13C,d3 is the 13C and deuterium labeled version of Vanillin . Vanillin is a single molecule extracted from vanilla beans and is used widely in perfume, food, and medicine . It’s important to note that the targets of Vanillin-13C,d3 would be the same as those of Vanillin.
Mode of Action
It has been suggested that vanillin exhibits a quorum-quenching mode of action by virtue of docking towards similar amino acid (thr 131, ilu 214) responsible for autoinducer signal anchoring in the transcriptional regulatory proteins .
Biochemical Pathways
In the biosynthetic pathway of Vanillin in Vanilla planifolia, the amino acids phenylalanine or tyrosine undergo deamination to produce a C6-C3 phenylpropanoid compound, a precursor for the vanillin production .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Vanillin has been found to attenuate the negative effects of ultraviolet A on the stemness of human adipose tissue-derived mesenchymal stem cells . It has also been found to ameliorate depression-like behaviors in rats by modulating monoamine neurotransmitters in the brain .
Action Environment
The action of Vanillin-13C,d3, like that of Vanillin, can be influenced by various environmental factors. It’s important to note that the concurrent consumption of drugs with food containing Vanillin may result in increased drug plasma concentration and pose potential health risks .
Analyse Biochimique
Cellular Effects
Vanillin-13C,d3 has been shown to have various effects on cells. For instance, it has been found to have neuroprotective, anticarcinogenic, and antioxidant properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Vanillin-13C,d3 is complex and involves several interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Vanillin-13C,d3 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Vanillin-13C,d3 vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been fully explored, vanillin has shown non-toxic effects in rat models .
Metabolic Pathways
Vanillin-13C,d3 is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The key enzyme of vanillin biosynthesis, VpVAN, is localized in chloroplasts distributed within the inner mesocarp and placental laminae of the vanilla pod .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Vanillin-13C,d3 can be synthesized through several methods, including the incorporation of carbon-13 and deuterium during the synthesis of vanillin. One common method involves the use of labeled precursors such as 13C-labeled guaiacol and deuterated formaldehyde. The reaction typically proceeds under controlled conditions to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods
Industrial production of Vanillin-13C,d3 is similar to that of natural vanillin but involves the use of isotopically labeled starting materials. The process includes the extraction of vanillin from lignin or guaiacol, followed by the incorporation of carbon-13 and deuterium through chemical synthesis . The production process is optimized to achieve high yields and purity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions
Vanillin-13C,d3 undergoes various chemical reactions similar to natural vanillin, including:
Reduction: Reduction of vanillin can yield vanillyl alcohol using reducing agents like sodium borohydride.
Substitution: Vanillin can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Nitrated, sulfonated, or halogenated vanillin derivatives.
Comparaison Avec Des Composés Similaires
Vanillin-13C,d3 can be compared with other isotopically labeled vanillin derivatives, such as Vanillin-13C and Vanillin-d3. These compounds share similar applications in research but differ in the specific isotopic labeling:
Vanillin-13C: Labeled with carbon-13 only.
Vanillin-d3: Labeled with deuterium only.
Vanillin-13C,d3: Labeled with both carbon-13 and deuterium, providing more comprehensive tracing capabilities.
Propriétés
Numéro CAS |
1794789-90-4 |
|---|---|
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
156.16 |
Nom IUPAC |
4-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1D3 |
Clé InChI |
MWOOGOJBHIARFG-KQORAOOSSA-N |
SMILES |
COC1=C(C=CC(=C1)C=O)O |
Synonymes |
4-Hydroxy-3-(methoxy-13C)benzaldehyde; 2-(Methoxy-13C,d3)-4-formylphenol; p-Vanillin-13C,d3; 3-(Methoxy-13C,d3)-4-hydroxybenzaldehyde; 4-Formyl-2-(methoxy-13C,d3)phenol; 4-Hydroxy-m-anisaldehyde-13C,d3; H 0264-13C,d3; Lioxin-13C,d3; NSC 15351-13C,d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(dibromomethyl)phenyl]benzoate](/img/structure/B586185.png)
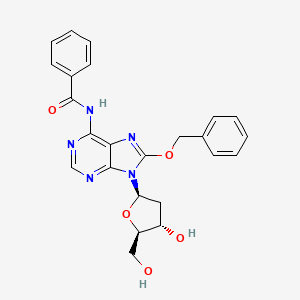
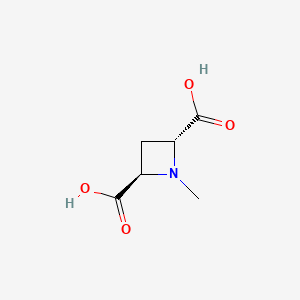
![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)
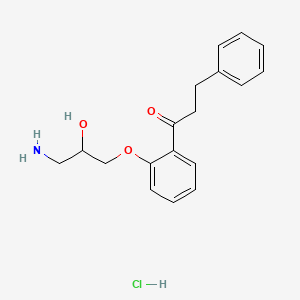



![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
